molecular formula C17H21ClN4O4S B2468546 methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1319203-70-7

methyl 5-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2468546
CAS RN: 1319203-70-7
M. Wt: 412.89
InChI Key: VPNKLKCCWOFNMW-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance .

Scientific Research Applications

Synthesis and Characterization

  • A series of novel derivatives was synthesized starting with carbazole, leading to compounds with significant antibacterial, antifungal, and anticancer activities. This research emphasizes the potential of such compounds in developing new therapeutic agents (D. Sharma, Nitin Kumar, D. Pathak, 2014).

Molecular Interaction and QSAR Analysis

  • Studies on the molecular interaction of similar compounds with the CB1 cannabinoid receptor revealed distinct conformations influencing the compound's receptor binding and activity. QSAR models were developed to understand the structure-activity relationship, aiding in the design of receptor-specific ligands (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).

Anticancer Evaluation

  • Derivatives with a piperazine substituent showed significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Kostyantyn Turov, 2020).

Antimicrobial Activities

  • Newer compounds synthesized exhibited potent antimicrobial activities, suggesting their usefulness in combating bacterial and fungal infections. This area of research opens avenues for the development of new antimicrobials based on the chemical backbone of the compound (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Enzyme Inhibition and Biofilm Inhibition

  • Novel hybrids possessing piperazine linkers showed potent bacterial biofilm and MurB enzyme inhibitors, underscoring the compound's potential in addressing antibiotic resistance and biofilm-associated infections (Ahmed E. M. Mekky, S. Sanad, 2020).

properties

IUPAC Name

methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O4S/c1-11-4-5-13(18)10-14(11)21-6-8-22(9-7-21)27(24,25)16-15(17(23)26-3)12(2)19-20-16/h4-5,10H,6-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNKLKCCWOFNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NNC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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